molecular formula C14H20INO4S B14563140 N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide CAS No. 61878-27-1

N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide

Cat. No.: B14563140
CAS No.: 61878-27-1
M. Wt: 425.28 g/mol
InChI Key: PAXKFILNYTUJCN-YDALLXLXSA-N
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Description

N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dimethylsulfaniumyl group, an ethoxycarbonyl group, and an L-phenylalanine moiety, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide typically involves multiple steps, starting with the preparation of the dimethylsulfaniumyl ethoxycarbonyl intermediate. This intermediate is then reacted with L-phenylalanine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-tyrosine iodide
  • N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-tryptophan iodide

Uniqueness

N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

61878-27-1

Molecular Formula

C14H20INO4S

Molecular Weight

425.28 g/mol

IUPAC Name

2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyloxy]ethyl-dimethylsulfanium;iodide

InChI

InChI=1S/C14H19NO4S.HI/c1-20(2)9-8-19-14(18)15-12(13(16)17)10-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3,(H-,15,16,17,18);1H/t12-;/m0./s1

InChI Key

PAXKFILNYTUJCN-YDALLXLXSA-N

Isomeric SMILES

C[S+](C)CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.[I-]

Canonical SMILES

C[S+](C)CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O.[I-]

Origin of Product

United States

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